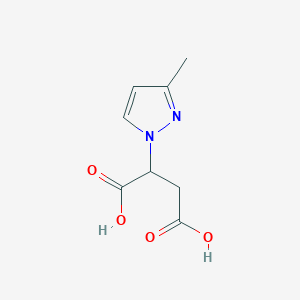

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

Descripción general

Descripción

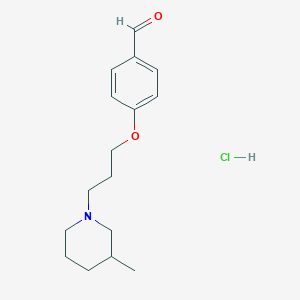

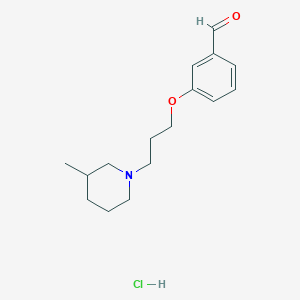

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is a chemical compound with the CAS Number: 180741-28-0 . It has a molecular weight of 198.18 and its IUPAC name is this compound . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds has been widely studied. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which is structurally similar to the compound , has been reported . This process features an efficient construction of the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign .Molecular Structure Analysis

The InChI code for this compound is1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Bioreactors for Succinic Acid Production

Succinic acid (SA) is identified as a critical bio-based building block chemical, promising for its numerous potential applications, including in the production of bioplastics, solvents, and as an intermediate in various chemical syntheses. Bioreactors play a pivotal role in the fermentation process for SA production, emphasizing the design and operational strategies to enhance efficiency and sustainability. Innovations in bioreactor design and performance are crucial for economically feasible succinate production processes, highlighting the importance of renewable carbohydrate feedstocks and integrated fermentation systems (Ferone et al., 2019).

Bio-based Production and Environmental Impact

The shift towards bio-based production methods for SA, utilizing renewable resources, marks a significant step towards reducing environmental impact and dependency on fossil fuels. This approach not only supports sustainability but also opens up new avenues for utilizing waste materials and agricultural byproducts. The environmental friendliness of bio-based SA production, especially when considering the use of CO2 as a supplement during the process, highlights its potential in contributing to a more sustainable chemical industry (Sharma et al., 2020).

Membrane-integrated Green Approach for SA Production

Recent advancements in membrane technology have introduced a sustainable and economical approach for SA production. The integration of selective membranes with conventional fermenters for downstream separation, purification, and concentration of SA represents a promising direction for biochemical industries. This green approach emphasizes the need for process intensification and the development of novel strategies to meet environmental and economic goals simultaneously (Kumar et al., 2020).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles, including methyl-substituted derivatives, are prominent in medicinal chemistry for their broad spectrum of biological activities. Research on these compounds provides valuable insights into synthetic approaches and their significant medical applications. The role of pyrazole derivatives, including potential therapeutic targets and their versatility in drug development, showcases the breadth of applications in this domain (Sharma et al., 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound has a succinic acid covalently bonded to the dimethylpyrazole (dmp) ring . This structure may influence its interaction with its targets and the resulting changes.

Biochemical Pathways

It is suggested that the compound may play a role in the nitrication process . Nitrication is a key biological pathway for nitrogen losses .

Result of Action

It is suggested that the compound may reduce n2o emissions and maintain soil nh4+ for a longer time .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid. For instance, it is suggested that the compound’s stability allows its use with other fertilizers such as calcium ammonium nitrate or diammonium phosphate . .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives, such as 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid, can participate in proton exchange processes This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the cell, potentially influencing biochemical reactions

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature

Propiedades

IUPAC Name |

2-(3-methylpyrazol-1-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOYXMGSBMYOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571800 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180741-28-0 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)

![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)

![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)